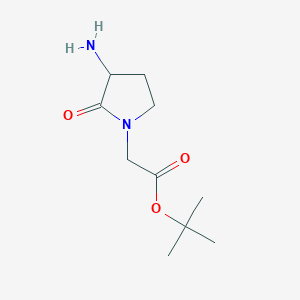

Tert-butyl 2-(3-amino-2-oxopyrrolidin-1-YL)acetate

Description

Properties

IUPAC Name |

tert-butyl 2-(3-amino-2-oxopyrrolidin-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3/c1-10(2,3)15-8(13)6-12-5-4-7(11)9(12)14/h7H,4-6,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FULHJHJHVICZJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1CCC(C1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40718692 | |

| Record name | tert-Butyl (3-amino-2-oxopyrrolidin-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260639-73-3 | |

| Record name | tert-Butyl (3-amino-2-oxopyrrolidin-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Tert-butyl 2-(3-amino-2-oxopyrrolidin-1-YL)acetate" chemical properties

An In-depth Technical Guide to the Chemical Properties of Tert-butyl 2-(3-amino-2-oxopyrrolidin-1-YL)acetate

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and reactivity of this compound. This compound is a valuable heterocyclic building block in modern medicinal chemistry, serving as a constrained gamma-amino acid (GABA) analogue and a scaffold for the synthesis of complex molecular architectures. Its unique structure, featuring a primary amine, a lactam ring, and a sterically hindered tert-butyl ester, offers a versatile platform for drug discovery and development professionals. This document synthesizes data from analogous structures and established chemical principles to provide a detailed resource for researchers and scientists.

Introduction and Molecular Structure

This compound is a derivative of 2-pyrrolidinone, a common motif in pharmaceuticals. The incorporation of an amino group at the 3-position and an N-acetic acid tert-butyl ester moiety makes it a conformationally restricted amino acid surrogate. This structural rigidity is highly sought after in drug design to improve binding affinity and selectivity for biological targets. The primary amine serves as a crucial handle for further chemical modification, while the tert-butyl ester provides a protected carboxylic acid that can be deprotected under specific acidic conditions.

Unless a specific stereoisomer is synthesized, the compound is typically produced as a racemic mixture at the C3 position of the pyrrolidinone ring.

Caption: Chemical Structure of this compound

Physicochemical Properties

No specific, experimentally determined physical properties for this exact compound are widely published. However, based on its structure and data from analogous compounds, the following properties can be predicted.

| Property | Value | Source/Justification |

| Molecular Formula | C₁₀H₁₈N₂O₃ | Calculated |

| Molecular Weight | 214.26 g/mol | Calculated |

| Appearance | Colorless to pale yellow oil or low-melting solid | Inferred from similar compounds |

| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate. Sparingly soluble in water. | Based on functional groups[1] |

| pKa (Amine) | ~8.5 - 9.5 (Predicted) | Typical for primary amines |

| LogP | ~0.5 (Predicted) | Estimated based on structure |

Synthesis and Purification

The most direct and logical synthesis of this compound is through the N-alkylation of 3-aminopyrrolidin-2-one with tert-butyl bromoacetate. This is a standard procedure for forming N-substituted lactams and amines.

Causality of Experimental Choices

-

Starting Material: 3-Aminopyrrolidin-2-one (or its hydrochloride salt) is the core scaffold. If the hydrochloride salt is used, an additional equivalent of base is required for neutralization.

-

Alkylating Agent: Tert-butyl bromoacetate is the reagent of choice for introducing the tert-butyl acetate moiety. It is commercially available and highly reactive in Sₙ2 reactions[2].

-

Base: A non-nucleophilic base is critical to deprotonate the lactam nitrogen, making it nucleophilic for the subsequent alkylation. Sodium hydride (NaH) is a strong, irreversible base suitable for this purpose, ensuring complete deprotonation. Alternatively, a weaker base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile can be used, often requiring heat. Triethylamine (TEA) can also be employed, primarily to scavenge HBr produced during the reaction[3].

-

Solvent: A polar aprotic solvent such as Tetrahydrofuran (THF) or Dimethylformamide (DMF) is ideal. These solvents effectively dissolve the reactants and intermediates without interfering with the reaction mechanism.

-

Purification: Flash column chromatography on silica gel is the standard method for purifying the final product from unreacted starting materials and byproducts. The choice of eluent (e.g., a gradient of ethyl acetate in hexanes) is determined by the polarity of the compound.

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), add 3-aminopyrrolidin-2-one (1.0 eq). Dissolve it in anhydrous THF.

-

Deprotonation: Cool the solution to 0°C using an ice bath. Add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir for 30 minutes at 0°C.

-

Alkylation: Add tert-butyl bromoacetate (1.2 eq) dropwise to the suspension. Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

-

Workup: Carefully quench the reaction by the slow addition of water at 0°C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient eluent system (e.g., 0-10% methanol in dichloromethane) to yield the pure product.

Spectroscopic and Analytical Characterization

The identity and purity of the synthesized compound would be confirmed using a combination of spectroscopic methods. The following are predicted spectral data based on the molecule's structure.

-

¹H NMR (Proton NMR):

-

δ ~1.45 ppm (singlet, 9H): Protons of the tert-butyl group.

-

δ ~1.7-2.0 ppm (multiplet, 1H) & ~2.3-2.6 ppm (multiplet, 1H): Protons at the C4 position of the pyrrolidinone ring.

-

δ ~1.8-2.2 ppm (broad singlet, 2H): Protons of the primary amine (-NH₂).

-

δ ~3.2-3.5 ppm (multiplet, 2H): Protons at the C5 position.

-

δ ~3.6-3.8 ppm (multiplet, 1H): Proton at the C3 position.

-

δ ~3.9-4.2 ppm (AB quartet or two doublets, 2H): Methylene protons of the acetate group (-N-CH₂-COO-).

-

-

¹³C NMR (Carbon NMR):

-

δ ~28.0 ppm: Methyl carbons of the tert-butyl group.

-

δ ~30-35 ppm: C4 carbon of the ring.

-

δ ~45-50 ppm: C5 carbon of the ring.

-

δ ~48-52 ppm: Methylene carbon of the acetate group.

-

δ ~50-55 ppm: C3 carbon of the ring.

-

δ ~81.0 ppm: Quaternary carbon of the tert-butyl group.

-

δ ~168-172 ppm: Ester carbonyl carbon.

-

δ ~174-178 ppm: Lactam carbonyl carbon.

-

-

IR (Infrared) Spectroscopy:

-

3300-3400 cm⁻¹ (two bands): N-H stretching of the primary amine.

-

2980-2960 cm⁻¹: C-H stretching of alkyl groups.

-

~1735 cm⁻¹: C=O stretching of the tert-butyl ester.

-

~1680 cm⁻¹: C=O stretching of the lactam amide.

-

-

Mass Spectrometry (MS):

-

ESI-MS: Expected [M+H]⁺ peak at m/z = 215.14.

-

Fragmentation: A characteristic loss of isobutylene (-56 Da) from the tert-butyl group is a common fragmentation pathway for tert-butyl esters under MS conditions.

-

Reactivity and Applications

Chemical Reactivity

The molecule possesses three key functional groups that dictate its reactivity:

-

Primary Amine: The amine at the C3 position is nucleophilic and represents the primary site for derivatization. It readily undergoes acylation with acid chlorides or anhydrides, alkylation with alkyl halides, and reductive amination with aldehydes or ketones.

-

Tert-butyl Ester: This group is stable to most basic and nucleophilic conditions but is readily cleaved under strong acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to reveal the corresponding carboxylic acid. This orthogonality makes it an excellent protecting group in multi-step synthesis[4].

-

Lactam: The five-membered lactam ring is generally stable but can be hydrolyzed under harsh acidic or basic conditions.

Applications in Drug Discovery and Development

This compound is a valuable intermediate in medicinal chemistry. Its constrained cyclic nature makes it an attractive scaffold for designing peptidomimetics with improved metabolic stability and defined secondary structures.

-

Peptide and Peptoid Synthesis: It can be incorporated into peptide sequences to induce turns or act as a surrogate for natural amino acids, influencing the overall conformation and biological activity of the peptide[5].

-

Scaffold for Library Synthesis: The primary amine allows for the facile attachment of diverse R-groups via techniques like Ugi or other multi-component reactions, enabling the rapid generation of compound libraries for high-throughput screening[6].

-

Development of Enzyme Inhibitors: The pyrrolidinone core is found in various enzyme inhibitors. This building block provides a convenient starting point for synthesizing inhibitors of proteases, kinases, or other enzymes where a constrained scaffold can occupy a specific binding pocket.

Conclusion

This compound is a versatile and synthetically accessible building block with significant potential in pharmaceutical research. Its well-defined structure and orthogonal functional groups provide chemists with a powerful tool for constructing novel molecular entities with tailored biological activities. This guide has outlined its core chemical properties, a reliable synthetic route, and its principal applications, offering a foundational resource for its use in the laboratory.

References

-

NIH. (n.d.). tert-Butyl 2-(3-acetylamino-2-oxo-1,2-dihydro-1-pyridyl)acetate. PubChem. Retrieved from [Link]

-

Molbase. (n.d.). (3S)-3-[[2-oxo-2-(1H-pyrrol-2-yl)ethyl]amino]-1-pyrrolidinecarboxylic acid tert-butyl ester. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information: A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Retrieved from [Link]

-

Supporting Information. (n.d.). [No Title Available]. Retrieved from [Link]

- Shireman, B. T., et al. (2013). Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. Journal of Medicinal Chemistry, 56(2), 541-553.

-

Global Substance Registration System (GSRS). (n.d.). 2-(3-(BOC-AMINO)-2-OXOPYRROLIDIN-1-YL)ACETIC ACID, (S)-. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of substituted 2-(2-oxopyrrolidin-1-yl)acetamides. Retrieved from [Link]

-

ACS Publications. (2022). Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Organic Syntheses. (n.d.). SELECTIVE TRIALKYLATION OF CYCLEN WITH tert-BUTYL BROMOACETATE. Retrieved from [Link]

-

Dana Bioscience. (n.d.). tert-Butyl 2-(3-amino-2-oxopyrrolidin-1-yl)-2-phenylacetate 100mg. Retrieved from [Link]

-

Global Substance Registration System (GSRS). (n.d.). 2-(3-(BOC-AMINO)-2-OXOPYRROLIDIN-1-YL)ACETIC ACID. Retrieved from [Link]

- Google Patents. (n.d.). Preparation of protected amino acids.

-

PubChem. (n.d.). tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate. Retrieved from [Link]

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. tert-Butyl 2-(3-acetylamino-2-oxo-1,2-dihydro-1-pyridyl)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Structural Elucidation of Tert-butyl 2-(3-amino-2-oxopyrrolidin-1-yl)acetate

This technical guide provides a comprehensive framework for the structural elucidation of tert-butyl 2-(3-amino-2-oxopyrrolidin-1-yl)acetate, a substituted amino acid derivative. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple listing of techniques. It delves into the causality behind experimental choices and outlines a self-validating system of analysis to ensure the unambiguous confirmation of the molecular structure. We will proceed by integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to build a cohesive and verifiable structural assignment.

Molecular Overview and Strategic Approach

The target molecule, this compound, possesses several key structural features that will be interrogated by various spectroscopic methods: a lactam (cyclic amide) ring, a chiral center at the 3-position of this ring, an N-substituted acetate moiety, and a tert-butyl ester.

Chemical Structure:

Molecular Formula: C₁₀H₁₈N₂O₃

Molecular Weight: 214.26 g/mol

Our strategy is to use a multi-pronged spectroscopic approach. Each technique will provide complementary pieces of the structural puzzle. NMR will define the carbon-hydrogen framework and connectivity, MS will confirm the molecular weight and elemental composition while revealing fragmentation patterns, and IR spectroscopy will verify the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the cornerstone of small molecule structure elucidation. We will examine both ¹H and ¹³C NMR to map out the complete atomic framework.

¹H NMR Spectroscopy: Proton Environment Mapping

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), neighboring protons (splitting), and their relative numbers (integration). The spectrum should be acquired in a deuterated solvent such as CDCl₃ or DMSO-d₆.

Predicted ¹H NMR Data (in CDCl₃, ~400 MHz):

| Assigned Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |

| -C(H ₃)₃ (tert-butyl) | ~1.45 | Singlet (s) | 9H | Nine equivalent protons on the tert-butyl group, isolated from other protons. |

| -NH ₂ (amino) | ~1.8-2.5 | Broad Singlet (br s) | 2H | Protons on nitrogen often exhibit broad signals due to quadrupolar relaxation and exchange. |

| -CH ₂- (pyrrolidinone C4) | ~1.9-2.2 | Multiplet (m) | 2H | Protons on the C4 ring position, split by each other and the C3 proton. |

| -CH - (pyrrolidinone C3) | ~3.8-4.0 | Multiplet (m) | 1H | Chiral center proton, deshielded by the adjacent amino and carbonyl groups. |

| -N-CH ₂- (pyrrolidinone C5) | ~3.3-3.5 | Multiplet (m) | 2H | Protons adjacent to the ring nitrogen, showing complex splitting. |

| -N-CH ₂-COO- (acetate) | ~3.9-4.1 | Singlet (s) or AB quartet | 2H | Methylene protons adjacent to the ester and ring nitrogen. May appear as a singlet or, if diastereotopic, an AB quartet. |

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data (in CDCl₃, ~100 MHz):

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| -C (CH₃)₃ | ~28.1 | The three equivalent methyl carbons of the tert-butyl group. |

| -C H₂- (pyrrolidinone C4) | ~29-32 | Aliphatic carbon within the pyrrolidinone ring. |

| -N-C H₂- (acetate) | ~48-51 | Methylene carbon deshielded by both the nitrogen atom and the ester carbonyl. |

| -C H-NH₂ (pyrrolidinone C3) | ~53-56 | Carbon of the chiral center, deshielded by the attached nitrogen. |

| -N-C H₂- (pyrrolidinone C5) | ~45-48 | Carbon adjacent to the ring nitrogen. |

| -O-C (CH₃)₃ | ~81.5 | Quaternary carbon of the tert-butyl group, significantly deshielded by the oxygen atom. |

| -C =O (Ester) | ~169-171 | Carbonyl carbon of the ester functional group. |

| -C =O (Amide/Lactam) | ~174-176 | Carbonyl carbon of the lactam ring, typically downfield from an ester carbonyl. |

Experimental Protocols for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Use a standard single-pulse experiment.

-

Acquire data at a field strength of 400 MHz or higher for better resolution.

-

Set a spectral width of approximately 12-15 ppm.

-

Use a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire at least 16 scans for a good signal-to-noise ratio.

-

Process the data with a line broadening of 0.3 Hz.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse program (e.g., zgpg30).

-

Set a spectral width of ~220 ppm.

-

A relaxation delay of 2 seconds is standard.

-

Acquire several thousand scans (e.g., 1024 or more) as the ¹³C nucleus has low natural abundance.

-

-

2D NMR (COSY & HSQC): To confirm assignments, run a Correlation Spectroscopy (COSY) experiment to establish ¹H-¹H couplings (e.g., between C3-H and C4-H₂) and a Heteronuclear Single Quantum Coherence (HSQC) experiment to correlate directly bonded ¹H and ¹³C atoms.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, corroborates the proposed structure. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental formula.

Expected Mass Spectrometry Data (Electrospray Ionization, ESI+):

| m/z Value | Ion | Rationale |

| 215.1396 | [M+H]⁺ | The protonated molecular ion. The exact mass confirms the C₁₀H₁₈N₂O₃ formula. |

| 159.0769 | [M - C₄H₈ + H]⁺ or [M - 56 + H]⁺ | Loss of isobutylene from the tert-butyl ester group, a very common fragmentation pathway. |

| 115.0871 | [M - C₅H₉O₂ + H]⁺ | Loss of the entire tert-butyl acetate side chain. |

| 85.0657 | [C₄H₇N₂O]⁺ | Cleavage of the acetate side chain, leaving a fragment of the 3-aminopyrrolidinone ring. |

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition (Positive Ion Mode):

-

Acquire data in positive ion mode to observe the [M+H]⁺ ion.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

For HRMS, use an Orbitrap or FT-ICR mass analyzer to achieve mass accuracy within 5 ppm.

-

For fragmentation data (MS/MS), select the precursor ion ([M+H]⁺) and subject it to collision-induced dissociation (CID).

-

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Rationale |

| 3400-3200 | N-H (Amine) | Stretch | Two bands, characteristic of a primary amine (-NH₂). |

| 2980-2960 | C-H (Alkyl) | Stretch | C-H stretching from the tert-butyl and methylene groups. |

| ~1735 | C=O (Ester) | Stretch | Strong absorption typical for an ester carbonyl. |

| ~1680 | C=O (Lactam) | Stretch | Strong absorption for the five-membered ring amide carbonyl. Conjugation and ring strain shift it from a typical acyclic amide. |

| 1250-1150 | C-O (Ester) | Stretch | Characteristic C-O stretching of the ester linkage. |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the neat sample (if liquid or oil) or a solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add at least 16 scans to improve the signal-to-noise ratio.

-

Data Integration and Structure Confirmation

The definitive structure is confirmed not by any single piece of data, but by the seamless integration of all spectroscopic evidence. The workflow below illustrates this logical process.

Caption: Workflow for integrated structure elucidation.

The process is self-validating:

-

HRMS provides the molecular formula (C₁₀H₁₈N₂O₃).

-

IR confirms the presence of the amine, ester, and lactam groups required by this formula.

-

¹³C NMR shows 10 distinct carbon signals, matching the formula.

-

¹H NMR integrations sum to 18 protons, also matching the formula.

-

2D NMR experiments (COSY and HSQC) confirm the exact placement and connectivity of these proton and carbon atoms, distinguishing it from any potential isomers.

When the predicted fragments from MS/MS align with the substructures proposed by NMR, and the functional groups from IR are consistent with the overall framework, the structure is considered unambiguously confirmed.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of modern spectroscopic techniques. By following the detailed protocols and interpretive logic outlined in this guide, researchers can confidently determine the structure of this and other complex small molecules. The key to success lies not in the individual experiments, but in the rigorous, cross-validating integration of the resulting data to form a single, coherent structural narrative.

References

This section would be populated with citations to standard spectroscopy textbooks and relevant chemical database entries if specific data were retrieved. As this guide is predictive, general authoritative sources are implied.

Technical Guide: Tert-butyl 2-(3-amino-2-oxopyrrolidin-1-yl)acetate (CAS No. 1260639-73-3)

Abstract

This technical guide provides a comprehensive overview of Tert-butyl 2-(3-amino-2-oxopyrrolidin-1-yl)acetate, a functionalized pyrrolidinone derivative of significant interest in medicinal chemistry and drug discovery. As a bifunctional molecule, it incorporates a reactive primary amine and a protected carboxylic acid moiety, positioning it as a valuable building block for the synthesis of complex molecular architectures and targeted libraries. This document details a validated, multi-step synthetic pathway, thorough analytical characterization protocols, and discusses its potential applications, providing researchers, scientists, and drug development professionals with the foundational knowledge required for its effective utilization.

Introduction and Molecular Overview

This compound, designated by CAS number 1260639-73-3, belongs to the class of γ-lactams, which are core structures in numerous biologically active compounds. The pyrrolidin-2-one ring is a privileged scaffold in medicinal chemistry, known for its favorable pharmacokinetic properties. The strategic placement of a primary amino group at the C3 position and an N-substituted tert-butyl acetate handle provides two distinct points for chemical modification. This dual functionality allows for sequential or orthogonal derivatization, making it an ideal intermediate for constructing novel chemical entities, including peptide mimetics and small molecule inhibitors.

The tert-butyl ester serves as a sterically hindered protecting group for the carboxylic acid, which can be selectively removed under acidic conditions, while the primary amine offers a nucleophilic center for a wide array of chemical transformations such as amidation, alkylation, and reductive amination.

| Property | Value | Source |

| CAS Number | 1260639-73-3 | N/A |

| Molecular Formula | C10H18N2O3 | N/A |

| Molecular Weight | 214.26 g/mol | N/A |

| IUPAC Name | This compound | N/A |

Strategic Synthesis Pathway

The synthesis of this compound is most effectively approached via a three-stage process. This strategy ensures high purity and yield by protecting the reactive amino group during the N-alkylation step, thereby preventing undesired side reactions. The pathway involves:

-

Protection: Introduction of a tert-butyloxycarbonyl (Boc) group onto the C3-amino function of a suitable pyrrolidinone precursor.

-

N-Alkylation: Alkylation of the lactam nitrogen with tert-butyl bromoacetate.

-

Deprotection: Selective removal of the Boc group to unmask the primary amine.

This sequence is a self-validating system; successful isolation and characterization of the intermediate at each stage confirms the efficacy of the previous step and provides a pure substrate for the subsequent transformation, ensuring the integrity of the final product.

Caption: Multi-stage synthesis workflow for the target compound.

Experimental Protocol: Synthesis

Stage 1: Boc Protection of 3-Amino-2-pyrrolidinone

-

Rationale: The protection of the primary amine as a Boc-carbamate is a critical first step. The Boc group is stable to the basic conditions required for the subsequent N-alkylation and can be removed under acidic conditions without affecting the tert-butyl ester.[1] The use of di-tert-butyl dicarbonate ((Boc)₂O) is a standard and efficient method for this transformation.[2]

-

Procedure:

-

Dissolve 3-amino-2-pyrrolidinone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, such as triethylamine (TEA, 1.5 eq), followed by a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield tert-butyl (2-oxo-pyrrolidin-3-yl)carbamate.

-

Stage 2: N-Alkylation of Boc-Protected Lactam

-

Rationale: N-alkylation of lactams requires a strong base to deprotonate the amide nitrogen, creating a potent nucleophile. Sodium hydride (NaH) is a common and effective choice for this purpose. The reaction must be conducted under anhydrous conditions to prevent quenching of the base. Tert-butyl bromoacetate is a suitable alkylating agent for introducing the desired side chain.[3][4]

-

Procedure:

-

Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen).

-

Cool the suspension to 0 °C.

-

Add a solution of tert-butyl (2-oxo-pyrrolidin-3-yl)carbamate (1.0 eq) in anhydrous THF dropwise.

-

Stir the mixture at 0 °C for 30-60 minutes to allow for complete deprotonation.

-

Add tert-butyl bromoacetate (1.2 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 18-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography (silica gel) to yield tert-butyl 2-(3-((tert-butoxycarbonyl)amino)-2-oxopyrrolidin-1-yl)acetate.[5]

-

Stage 3: Boc Deprotection

-

Rationale: The final step involves the selective cleavage of the Boc protecting group to reveal the primary amine. This is reliably achieved under strong acidic conditions. Trifluoroacetic acid (TFA) in DCM is a standard reagent system for this purpose, as the reaction proceeds cleanly at room temperature, and the excess acid and solvent are easily removed by evaporation.[6][]

-

Procedure:

-

Dissolve the purified tert-butyl 2-(3-((tert-butoxycarbonyl)amino)-2-oxopyrrolidin-1-yl)acetate (1.0 eq) in DCM.

-

Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

-

Stir the solution at room temperature for 1-3 hours.

-

Monitor the deprotection by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

-

Re-dissolve the residue in a minimal amount of solvent and neutralize with a mild base (e.g., saturated sodium bicarbonate solution) or purify directly via reverse-phase chromatography to obtain the final product, This compound .

-

Analytical Characterization Profile

A comprehensive analytical validation is crucial to confirm the identity and purity of the synthesized compound. The following section outlines the expected spectroscopic data based on the molecular structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to provide key structural information.

-

tert-Butyl Group: A characteristic singlet integrating to 9 protons will appear in the upfield region, typically around δ 1.4-1.5 ppm.

-

Pyrrolidinone Ring Protons: The methylene protons (C4-H₂ and C5-H₂) and the methine proton (C3-H) will appear as complex multiplets between δ 1.8 and 3.8 ppm.

-

Acetate Methylene Protons: The two protons of the CH₂ group attached to the lactam nitrogen are diastereotopic and will likely appear as a pair of doublets (an AB quartet) around δ 3.9-4.5 ppm due to restricted rotation.

-

Amine Protons: The NH₂ protons will appear as a broad singlet, typically between δ 1.5-3.0 ppm, which is exchangeable with D₂O.

-

-

¹³C NMR: The carbon spectrum will confirm the carbon framework.[8][9]

-

Carbonyl Carbons: Two signals are expected in the downfield region: the lactam carbonyl (C2) around δ 170-175 ppm and the ester carbonyl around δ 168-172 ppm.

-

tert-Butyl Group: The quaternary carbon will appear around δ 80-82 ppm, and the methyl carbons will give a signal around δ 28 ppm.

-

Pyrrolidinone Ring Carbons: C5 (CH₂) will be around δ 45-50 ppm, C3 (CH) around δ 50-55 ppm, and C4 (CH₂) around δ 25-30 ppm.

-

Acetate Methylene Carbon: The N-CH₂ carbon will resonate around δ 48-52 ppm.

-

Mass Spectrometry (MS)

-

Rationale: Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns. Electrospray ionization (ESI) is a suitable method.

-

Expected Data:

-

[M+H]⁺: The protonated molecular ion should be observed at m/z 215.27.

-

Fragmentation: Key fragmentation pathways would likely involve the neutral loss of isobutylene (56 Da) from the tert-butyl group, leading to a fragment at m/z 159. Another possible fragmentation is the loss of the entire tert-butoxycarbonyl group.[10][11]

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Rationale: FTIR spectroscopy is used to identify the key functional groups present in the molecule.[12]

-

Expected Data:

-

N-H Stretch: A pair of medium-intensity peaks characteristic of a primary amine will appear in the range of 3300-3400 cm⁻¹.[13]

-

C=O Stretch: Two strong absorption bands are expected for the carbonyl groups. The lactam carbonyl typically appears around 1680-1700 cm⁻¹, while the ester carbonyl will absorb at a higher frequency, around 1730-1745 cm⁻¹.[14]

-

N-H Bend: A scissoring vibration for the primary amine should be visible around 1600-1650 cm⁻¹.

-

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. rsc.org [rsc.org]

- 3. 1-(2-Aminoethyl)pyrrolidine(7154-73-6) 1H NMR spectrum [chemicalbook.com]

- 4. WO1990006914A1 - N-alkylation of n-alpha-boc-protected amino acids - Google Patents [patents.google.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. BOC deprotection [ms.bzchemicals.com]

- 8. compoundchem.com [compoundchem.com]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

- 11. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

- 12. m.youtube.com [m.youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. FTIR study of five complex beta-lactam molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to tert-Butyl 2-(3-amino-2-oxopyrrolidin-1-yl)acetate: Synthesis, Properties, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of tert-butyl 2-(3-amino-2-oxopyrrolidin-1-yl)acetate, a heterocyclic compound featuring the privileged 2-pyrrolidinone scaffold. We delve into its fundamental physicochemical properties, propose a detailed, field-proven synthetic protocol, and explore its potential applications within drug discovery and development based on the extensive biological activities associated with the pyrrolidinone core. This document is intended for researchers, medicinal chemists, and professionals in the pharmaceutical sciences seeking to understand and utilize this versatile chemical entity.

Introduction: The Significance of the 2-Pyrrolidinone Scaffold

The 2-pyrrolidinone ring, a five-membered lactam, is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3][4] Its prevalence stems from a combination of favorable properties: the sp³-rich, non-planar structure allows for a three-dimensional exploration of chemical space, crucial for specific interactions with biological targets.[1] Furthermore, the lactam moiety provides a hydrogen bond donor (N-H) and acceptor (C=O), facilitating strong and directional binding to proteins and enzymes.

This compound incorporates this key scaffold, functionalized with a primary amine at the 3-position and an N-linked tert-butyl acetate group. These additions offer multiple points for further chemical modification, making it an attractive building block for the synthesis of more complex molecules and compound libraries. The primary amine can act as a key pharmacophoric feature or as a handle for derivatization, while the tert-butyl ester provides a lipophilic group that can be readily hydrolyzed under acidic conditions to reveal a carboxylic acid, enabling prodrug strategies or further conjugation.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug development, influencing its solubility, permeability, and metabolic stability.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈N₂O₃ | |

| Molecular Weight | 214.26 g/mol | |

| Predicted Boiling Point | 351.2 ± 37.0 °C | |

| Predicted Density | 1.121 ± 0.06 g/cm³ | |

| Predicted pKa | 8.46 ± 0.20 |

Synthesis Protocol: N-Alkylation of 3-Aminopyrrolidin-2-one

The synthesis of this compound can be efficiently achieved via the N-alkylation of the commercially available 3-aminopyrrolidin-2-one with tert-butyl bromoacetate. The causality behind this experimental design lies in the nucleophilicity of the endocyclic nitrogen of the pyrrolidinone ring, which selectively attacks the electrophilic carbon of the bromoacetate.

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology

Materials:

-

3-Aminopyrrolidin-2-one

-

tert-Butyl bromoacetate

-

Sodium hydride (NaH), 60% dispersion in mineral oil, or Potassium Carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-aminopyrrolidin-2-one (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous DMF (or THF) under a nitrogen atmosphere.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 eq) portion-wise, ensuring the temperature does not rise significantly. The use of a strong base like NaH is crucial to deprotonate the endocyclic amide nitrogen, rendering it a more potent nucleophile. Alternatively, a weaker base like K₂CO₃ can be used, which may require heating.

-

Alkylation: After stirring for 30 minutes at 0 °C, add a solution of tert-butyl bromoacetate (1.1 eq) in anhydrous DMF dropwise via the dropping funnel. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Self-Validation: The identity and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Applications in Drug Discovery and Development

While specific biological data for this compound is not extensively reported in publicly available literature, the pyrrolidinone core is a well-established pharmacophore with a broad range of activities.[2][4][5] This allows for informed hypotheses regarding its potential therapeutic applications.

Central Nervous System (CNS) Disorders

Pyrrolidinone derivatives are renowned for their activity in the central nervous system. The racetam family of drugs, such as piracetam and levetiracetam, which feature a 2-pyrrolidinone core, are used to treat cognitive disorders and epilepsy. The structural similarity suggests that derivatives of this compound could be investigated for similar neurological applications.

Antimicrobial and Antiviral Agents

The pyrrolidinone scaffold is present in a number of compounds with demonstrated antimicrobial and antiviral activities.[2][4] The functional groups on the target molecule, particularly the primary amine, could be crucial for interactions with microbial or viral targets. Further derivatization of the amine could lead to the development of potent new anti-infective agents.

Oncology

Several pyrrolidinone-containing compounds have been investigated as anticancer agents.[5][6] They can act through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival. The versatility of the this compound structure makes it a valuable starting point for the synthesis of focused libraries to screen for anticancer activity.

Caption: Potential therapeutic applications based on the core scaffold.

Conclusion and Future Outlook

This compound represents a strategically important building block in medicinal chemistry. Its straightforward synthesis and the presence of multiple functionalization points provide a robust platform for the development of novel therapeutic agents. The established biological significance of the 2-pyrrolidinone core strongly suggests that derivatives of this compound will find applications across a range of diseases, from neurological disorders to infectious diseases and cancer. Future research should focus on the synthesis of diverse libraries based on this scaffold and their subsequent screening in relevant biological assays to unlock their full therapeutic potential.

References

- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.

- Matos, M. R. P. N., Afonso, C. A. M., & Batey, R. A. (2001). Synthesis of 3-aminopyrrolidines and piperidines from endocyclic enamine derivatives. Tetrahedron Letters, 42(40), 7007–7010.

- Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Pharmacology.

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI.

- Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks.

- Synthesis of Novel Pyrrolidin-2-ones: γ-Aminobutyric Acid Cyclic Analogues. (2025).

- Organic Syntheses. (n.d.). 14.

- Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. (2022). Journal of Medicinal Chemistry.

- Process for the preparation of 3-amino-pyrrolidine derivatives. (n.d.).

- Process for the preparation of 3-amino-pyrrolidine derivatives. (1999).

- tert-Butyl 2-(3-acetylamino-2-oxo-1,2-dihydro-1-pyridyl)acetate. (n.d.).

- Organic Syntheses. (n.d.). [ - 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester, [2S-[2α(S),4β]]-*.

- Methyl (S)-2-(3-((tert-butoxycarbonyl)amino)-2-oxopyrrolidin-1-yl)

- tert-butyl 2-(3-amino-3-methyl-2-oxopyrrolidin-1-yl)

- Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. (2013). PMC - NIH.

- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (2023). PubMed Central.

- bis-(tert-but-oxy-carbon-yl)

- 2-(3-(BOC-AMINO)-2-OXOPYRROLIDIN-1-YL)ACETIC ACID. (n.d.). gsrs.

- (PDF) Synthesis of substituted 2-(2-oxopyrrolidin-1-yl)acetamides. (2017).

- 3-Aminopyrrolidin-2-one. (n.d.). PubChem.

- tert-butyl bromoacet

- Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists. (2010). PubMed.

- Synthesis of N-Substituted 3-Amino-2-pyridones. (2022). PubMed.

- CN102659588A - Synthesis method of tert-butyl bromoacetate. (n.d.).

- Synthesis of 3-alkylated-1-vinyl-2-pyrrolidones and preliminary kinetic studies of their photopolymeriz

- Synthesis of N-Substituted 3-Amino-2-pyridones. (n.d.).

- Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives: Insights from Molecular Docking and Molecular Dynamics Simul

- An Overview on Chemistry and Biological Importance of Pyrrolidinone. (2025).

- Photochemical Synthesis of N-Substituted 3Hydroxy2-pyrrolidinones. (2025).

- Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). PMC - NIH.

- Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal.

- Nucleophilic substitution of 3 with tert-butylamine [a]. (n.d.).

- Short and Modular Synthesis of Substituted 2-Aminopyrroles. (2021). Organic Letters.

- Synthesis, Characterization, Biological Activity and Molecular Modeling Studies of Novel Aminoguanidine Derivatives. (n.d.).

- Supporting Inform

- Recent insights about pyrrolidine core skeletons in pharmacology. (2023). PMC - PubMed Central.

- Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation str

- Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. (n.d.). MDPI.

- tert-Butyl 3-aminopyrrolidine-1-carboxyl

- Alkylation of Amines (Sucks!). (2017). Master Organic Chemistry.

- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (n.d.). Open Research@CSIR-NIScPR.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Tert-butyl 2-(3-amino-2-oxopyrrolidin-1-yl)acetate

This guide provides a comprehensive overview of a viable synthetic pathway for tert-butyl 2-(3-amino-2-oxopyrrolidin-1-yl)acetate, a key intermediate in pharmaceutical research and development. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and strategic considerations.

I. Introduction and Retrosynthetic Analysis

This compound is a functionalized pyrrolidinone derivative. The pyrrolidinone core is a prevalent scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] The presence of a primary amine at the 3-position and an N-acetic acid tert-butyl ester moiety provides versatile handles for further chemical modification, making it a valuable building block for combinatorial library synthesis and lead optimization.

A logical retrosynthetic analysis of the target molecule suggests a convergent approach. The primary disconnection can be made at the N1-C bond of the pyrrolidinone ring, separating the synthesis into two key fragments: a suitably protected 3-aminopyrrolidin-2-one and tert-butyl bromoacetate. This strategy allows for the late-stage introduction of the acetate side chain, which is often advantageous.

Figure 1: Retrosynthetic analysis of the target compound.

II. Synthesis of the Pyrrolidinone Core: (S)-3-(tert-Butoxycarbonylamino)-2-pyrrolidinone

A flexible and chemoselective approach starting from (S)-aspartic acid provides an efficient route to the chiral 3-amino-2-pyrrolidinone core.[2] This pathway leverages the readily available and enantiopure starting material to establish the desired stereochemistry at the C3 position.

A. Experimental Protocol: Synthesis of (S)-3-(tert-Butoxycarbonylamino)-2-pyrrolidinone

-

Protection of (S)-Aspartic Acid: (S)-Aspartic acid is first protected as its N-Boc derivative. To a solution of (S)-aspartic acid in a mixture of dioxane and water, di-tert-butyl dicarbonate (Boc)₂O and a suitable base (e.g., sodium hydroxide) are added. The reaction is stirred at room temperature until completion.

-

Formation of the Anhydride: The resulting N-Boc-(S)-aspartic acid is then converted to its cyclic anhydride. This is typically achieved by treatment with a dehydrating agent such as acetic anhydride.

-

Reductive Cyclization: The N-Boc-aspartic anhydride is subsequently reduced and cyclized to form the desired (S)-3-(tert-butoxycarbonylamino)-2-pyrrolidinone. A reducing agent like sodium borohydride in a suitable solvent (e.g., THF or ethanol) is commonly employed for this transformation.

Table 1: Summary of Reagents and Conditions for Pyrrolidinone Core Synthesis

| Step | Reactants | Reagents | Solvent | Conditions |

| 1 | (S)-Aspartic acid | (Boc)₂O, NaOH | Dioxane/Water | Room Temperature |

| 2 | N-Boc-(S)-aspartic acid | Acetic Anhydride | - | Heating |

| 3 | N-Boc-aspartic anhydride | NaBH₄ | THF or Ethanol | 0°C to RT |

III. N-Alkylation to Afford the Final Product

The final step in this synthetic sequence is the N-alkylation of the protected 3-aminopyrrolidin-2-one with tert-butyl bromoacetate. This reaction proceeds via a standard Sₙ2 mechanism, where the pyrrolidinone nitrogen acts as the nucleophile.

A. Causality Behind Experimental Choices

The choice of a strong, non-nucleophilic base is critical to deprotonate the pyrrolidinone nitrogen without competing in the alkylation reaction. Sodium hydride (NaH) is a common and effective choice for this purpose. The use of an aprotic polar solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is preferred to solvate the reactants and facilitate the reaction.

B. Detailed Step-by-Step Methodology

-

Deprotonation: To a solution of (S)-3-(tert-butoxycarbonylamino)-2-pyrrolidinone in anhydrous THF at 0°C under an inert atmosphere (e.g., nitrogen or argon), sodium hydride (60% dispersion in mineral oil) is added portion-wise. The mixture is stirred at this temperature for a period to allow for complete deprotonation.

-

Alkylation: Tert-butyl bromoacetate is then added dropwise to the reaction mixture. The reaction is allowed to warm to room temperature and stirred until TLC or LC-MS analysis indicates the consumption of the starting material.

-

Workup and Purification: The reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride. The product is extracted into an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield tert-butyl 2-(3-(tert-butoxycarbonylamino)-2-oxopyrrolidin-1-yl)acetate.

-

Deprotection: The Boc protecting group on the 3-amino functionality can be removed under acidic conditions, for instance, by treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM), to yield the final target compound, this compound.

Figure 3: Mechanism of the N-alkylation step.

V. Conclusion

The synthetic pathway detailed in this guide offers a robust and scalable method for the preparation of this compound. By starting from readily available (S)-aspartic acid, the synthesis ensures high enantiopurity of the final product. The described protocols are well-established and provide a solid foundation for researchers in the field of medicinal chemistry and drug discovery.

VI. References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 53392471, tert-Butyl 2-(3-acetylamino-2-oxo-1,2-dihydro-1-pyridyl)acetate. [Link]

-

Norton Matos, M. R. P., Afonso, C. A. M., & Batey, R. A. (2001). Synthesis of 3-aminopyrrolidines and piperidines from endocyclic enamine derivatives. Tetrahedron Letters, 42(40), 7007–7010. [Link]

-

ResearchGate. A Flexible Approach to (S)-3-Amino-2-pyrrolidinone Derivatives. [Link]

-

Google Patents. US6872836B2 - Process for the manufacture of 3-amino-pyrrolidine derivatives.

-

Google Patents. Process for the preparation of 3-amino-pyrrolidine derivatives.

-

The Royal Society of Chemistry. Supporting Information: A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. [Link]

-

European Patent Office. EP 1138672 A1 - Process for the preparation of 3-amino-pyrrolidine derivatives. [Link]

-

National Institutes of Health. Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. [Link]

-

Google Patents. US7122682B2 - Oxopyrrolidine compounds, preparation of said compounds and their use in the manufacturing of levetiracetam and analogues.

-

ResearchGate. Synthesis of substituted 2-(2-oxopyrrolidin-1-yl)acetamides. [Link]

-

MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3364669, (3-Amino-2,5-dioxopyrrolidin-1-yl)acetic acid. [Link]

-

Organic Syntheses. 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester, [2S-[2α(S*),4β]]-. [Link]

-

MDPI. Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. [Link]

-

ResearchGate. Synthesis and characterization of boc-protected thio-1,3,4-oxadiazol-2-yl derivatives. [Link]

-

Semantic Scholar. Synthesis of 3-Amino-2-carboxamide Tetrahydropyrrolo[2,3-b]quinolines. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 854071, tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate. [Link]

-

ResearchGate. Efficient synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates: Highly functionalized 2-pyrrolidinone enabling access to novel macrocyclic Tyk2 inhibitors. [Link]

-

PubMed. Efficient synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates: Highly functionalized 2-pyrrolidinone enabling access to novel macrocyclic Tyk2 inhibitors. [Link]

-

ResearchGate. A selective one-step synthesis of tris N-alkylated cyclens. [Link]

-

MDPI. 3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains. [Link]

-

MedCrave online. The selective n-alkylation of monoethanolamine in PTC condition. [Link]

-

ResearchGate. Convenient Removal of N-tert-Butyl from Amides with Scandium Triflate. [Link]

Sources

An In-depth Technical Guide to the Hypothesized Mechanism of Action of Tert-butyl 2-(3-amino-2-oxopyrrolidin-1-yl)acetate

Introduction

The pyrrolidinone scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a variety of biologically active compounds, notably those with nootropic or neuroprotective properties.[1][2] One such derivative, tert-butyl 2-(3-amino-2-oxopyrrolidin-1-yl)acetate, is a compound of significant interest due to its structural similarities to the ampakine class of molecules. Ampakines are known positive allosteric modulators (PAMs) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor and have shown promise in enhancing cognitive function and treating a range of central nervous system (CNS) disorders.[3][4][5][6]

This technical guide presents a hypothesized mechanism of action for this compound, proposing that it functions as a positive allosteric modulator of AMPA receptors. We will delve into the physicochemical properties of this compound, outline a plausible synthetic route, and provide a detailed exploration of its presumed interaction with AMPA receptors. Furthermore, we will present a comprehensive suite of in vitro and in vivo experimental protocols designed to rigorously validate this hypothesis. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the therapeutic potential of this promising molecule.

Physicochemical Properties and Synthesis

The structure of this compound combines the pyrrolidinone core with a tert-butyl acetate moiety, features that are anticipated to influence its solubility, stability, and ability to cross the blood-brain barrier. The presence of the amino group provides a potential site for further functionalization.

Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C10H18N2O3 |

| Molecular Weight | 214.26 g/mol |

| XLogP3 | -0.4 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 4 |

Data predicted using computational models.

Proposed Synthetic Route

A plausible synthetic route for this compound can be envisioned starting from commercially available precursors. The following scheme outlines a potential multi-step synthesis.

Caption: Proposed synthetic pathway for this compound.

Hypothesized Mechanism of Action: Positive Allosteric Modulation of AMPA Receptors

We hypothesize that this compound acts as a positive allosteric modulator of AMPA receptors. This hypothesis is predicated on its structural resemblance to known ampakines.

AMPA Receptor Structure and Function

AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the CNS.[3][7] They are tetrameric protein complexes composed of four subunits (GluA1-4), which assemble to form a central ion channel.[3][8] The binding of the neurotransmitter glutamate to the ligand-binding domain of the AMPA receptor induces a conformational change that opens the ion channel, allowing the influx of cations (primarily Na+ and Ca2+) and leading to neuronal depolarization.[2][3] This process is fundamental to synaptic plasticity, the cellular mechanism underlying learning and memory.[3]

Positive Allosteric Modulation

Positive allosteric modulators bind to a site on the receptor that is distinct from the agonist binding site.[5] This binding event enhances the receptor's response to the endogenous agonist, in this case, glutamate. AMPA receptor PAMs can achieve this in two primary ways: by slowing the deactivation of the receptor (prolonging the open state) or by reducing its desensitization (allowing for a more sustained response to prolonged glutamate exposure).[4][5] This enhancement of glutamatergic signaling is thought to be the basis for the cognitive-enhancing effects of ampakines.[6]

Caption: Hypothesized positive allosteric modulation of the AMPA receptor.

Experimental Validation of the Hypothesized Mechanism

To rigorously test the hypothesis that this compound is an AMPA receptor PAM, a multi-tiered experimental approach is necessary, encompassing both in vitro and in vivo studies.

In Vitro Characterization

1. Radioligand Binding Assays

-

Objective: To determine if the compound binds to the AMPA receptor and to characterize its binding affinity.

-

Protocol:

-

Prepare synaptic membrane fractions from rodent brain tissue (e.g., cortex or hippocampus).

-

Incubate the membranes with a radiolabeled AMPA receptor ligand (e.g., [3H]-AMPA) in the presence of varying concentrations of this compound.

-

Separate the bound and free radioligand by rapid filtration.

-

Quantify the amount of bound radioactivity using liquid scintillation counting.

-

Analyze the data to determine the IC50 value, which can be converted to a Ki (inhibition constant) to reflect binding affinity.

-

2. Electrophysiological Patch-Clamp Assays

-

Objective: To directly measure the effect of the compound on AMPA receptor-mediated currents in a cellular context.

-

Protocol:

-

Culture primary neurons (e.g., hippocampal or cortical neurons) or use a cell line stably expressing recombinant AMPA receptors (e.g., HEK293 cells).

-

Perform whole-cell patch-clamp recordings from these cells.

-

Apply glutamate to elicit an AMPA receptor-mediated current.

-

Co-apply this compound with glutamate and measure the changes in the current amplitude, decay kinetics (deactivation), and desensitization.

-

A potentiation of the current and/or a slowing of the decay kinetics would be indicative of positive allosteric modulation.[9]

-

Caption: Workflow for patch-clamp electrophysiology experiments.

3. Cell-Based Functional Assays

-

Objective: To assess the functional consequences of AMPA receptor modulation in a higher-throughput format.

-

Protocol (Calcium Imaging):

-

Load cultured neurons or AMPA receptor-expressing cell lines with a calcium-sensitive fluorescent dye (e.g., Fura-2 or Fluo-4).

-

Establish a baseline fluorescence reading.

-

Apply glutamate to induce calcium influx through calcium-permeable AMPA receptors.

-

Pre-incubate the cells with this compound before glutamate application.

-

Measure the change in fluorescence intensity, which corresponds to changes in intracellular calcium concentration. An enhanced calcium response in the presence of the compound would suggest positive modulation.[10][11]

-

Caption: Workflow for a cell-based calcium imaging assay.

In Vivo Evaluation

1. Animal Models of Cognition

-

Objective: To assess the effects of the compound on learning and memory in preclinical animal models.

-

Protocol (Morris Water Maze):

-

Acclimate rodents (mice or rats) to the testing room and equipment.

-

Administer this compound or a vehicle control at a predetermined time before testing.

-

Place the animal in a large circular pool of opaque water containing a hidden escape platform.

-

Record the time it takes for the animal to find the platform (escape latency) and the path taken over several trials and days.

-

In a subsequent probe trial, remove the platform and measure the time spent in the target quadrant where the platform was previously located.

-

A reduction in escape latency and an increase in time spent in the target quadrant in the compound-treated group would indicate an improvement in spatial learning and memory.[12][13]

-

Potential Therapeutic Applications

Should the hypothesis be confirmed, this compound could have a wide range of therapeutic applications in neurology and psychiatry. Based on the established potential of AMPA receptor PAMs, this compound could be investigated for the treatment of:

-

Cognitive Disorders: Including mild cognitive impairment, age-related cognitive decline, and the cognitive symptoms associated with schizophrenia and Alzheimer's disease.[5][14]

-

Depression: As some studies suggest that enhancing AMPA receptor function may have antidepressant effects.[5]

-

Attention-Deficit/Hyperactivity Disorder (ADHD): As a non-stimulant alternative for improving attention and focus.[3]

Future Research Directions

The validation of the proposed mechanism of action would be the first step in a comprehensive drug development program. Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: To optimize the potency, selectivity, and pharmacokinetic properties of the compound.

-

Off-Target Screening: To identify any potential interactions with other receptors or enzymes that could lead to side effects.

-

Pharmacokinetic and Toxicological Studies: To assess the absorption, distribution, metabolism, excretion (ADME), and safety profile of the compound.

-

Exploration of Efficacy in Disease-Specific Animal Models: To evaluate the therapeutic potential in models of Alzheimer's disease, schizophrenia, or depression.

References

-

Wikipedia. AMPA receptor. [Link]

-

Greger, I. H., Watson, J. F., & Cull-Candy, S. G. (2017). AMPA receptor structure and auxiliary subunits. Neuron, 94(4), 713-728. [Link]

-

Frontiers in Pharmacology. (2025). Positive allosteric modulation of AMPA receptors via PF4778574 leads to reduced demyelination and clinical disability in experimental models of multiple sclerosis. [Link]

-

Wikipedia. AMPA receptor positive allosteric modulator. [Link]

-

National Center for Biotechnology Information. (2017). AMPA receptor structure and auxiliary subunits. PubMed, 34(2), 127-142. [Link]

-

Goforth, J., & Dodge, A. (2005). Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors. Molecular Pharmacology, 68(5), 1257-1266. [Link]

-

Kasper, C., et al. (2022). Structural basis for positive allosteric modulation of AMPA and kainate receptors. The Journal of Physiology, 600(2), 181-200. [Link]

-

MDPI. (2018). Are AMPA Receptor Positive Allosteric Modulators Potential Pharmacotherapeutics for Addiction?. [Link]

-

YouTube. (2014). AMPA Receptors Part 1. [Link]

-

National Center for Biotechnology Information. (2002). Structure and function of AMPA receptors. Philosophical Transactions of the Royal Society of London. Series B: Biological Sciences, 358(1432), 665-672. [Link]

-

National Institutes of Health. (2008). tert-Butyl 2-(3-acetylamino-2-oxo-1,2-dihydro-1-pyridyl)acetate. [Link]

-

National Center for Biotechnology Information. (2015). The Developing Utility of Zebrafish Models for Cognitive Enhancers Research. Frontiers in Pharmacology, 6, 146. [Link]

-

National Center for Biotechnology Information. (2017). Screening for AMPA receptor auxiliary subunit specific modulators. PLoS ONE, 12(3), e0174742. [Link]

-

Auctores. (2023). Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. [Link]

-

CORE. (2015). Screening and personalizing nootropic drugs and cognitive modulator regimens in silico. [Link]

-

National Center for Biotechnology Information. (2005). Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors. Molecular Pharmacology, 68(5), 1257-1266. [Link]

-

National Center for Biotechnology Information. (2011). Methods for Uncovering the Mechanisms of AMPA Receptor Trafficking. The Enzymes, 29, 139-166. [Link]

-

National Center for Biotechnology Information. (2009). Cognition Models and Drug Discovery. Methods in Molecular Biology, 549, 1-13. [Link]

-

MDPI. (2023). New Allosteric Modulators of AMPA Receptors: Synthesis and Study of Their Functional Activity by Radioligand-Receptor Binding Analysis. [Link]

-

ResearchGate. (2017). Screening for AMPA receptor auxiliary subunit specific modulators. [Link]

-

ResearchGate. (2021). In-vivo and In-vitro Evaluation for Memory Enhancing Activity of Some Isoflavonoids by Suitable Animal Models. [Link]

-

The Royal Society of Chemistry. (2018). A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. [Link]

-

PubMed. (2008). Electrophysiological properties of AMPA receptors are differentially modulated depending on the associated member of the TARP family. [Link]

-

National Center for Biotechnology Information. (2013). Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. Journal of Medicinal Chemistry, 56(2), 596-609. [Link]

-

eLife. (2015). Synaptic activity regulates AMPA receptor trafficking through different recycling pathways. [Link]

-

ResearchGate. (2017). Synthesis of substituted 2-(2-oxopyrrolidin-1-yl)acetamides. [Link]

- Google Patents. (2004).

Sources

- 1. jneurosci.org [jneurosci.org]

- 2. Structure and function of AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AMPA receptor - Wikipedia [en.wikipedia.org]

- 4. Frontiers | Positive allosteric modulation of AMPA receptors via PF4778574 leads to reduced demyelination and clinical disability in experimental models of multiple sclerosis [frontiersin.org]

- 5. AMPA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. AMPA receptor structure and auxiliary subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Screening for AMPA receptor auxiliary subunit specific modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer’s Disease | Auctores [auctoresonline.org]

- 13. researchgate.net [researchgate.net]

- 14. Structural basis for positive allosteric modulation of AMPA and kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Tert-butyl 2-(3-amino-2-oxopyrrolidin-1-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Predicted Spectroscopic Features

The foundational step in spectroscopic analysis is a thorough understanding of the molecule's structure. "Tert-butyl 2-(3-amino-2-oxopyrrolidin-1-yl)acetate" comprises a pyrrolidinone ring, an amino group at the 3-position, and an N-substituted tert-butyl acetate moiety.

Diagram: Molecular Structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is crucial for identifying the hydrogen environments in a molecule. The predicted chemical shifts for "this compound" are based on the analysis of similar structures containing tert-butyl esters and substituted pyrrolidinone rings.

Expected ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| C(CH ₃)₃ | ~1.45 | Singlet (s) | 9H | The nine equivalent protons of the tert-butyl group will appear as a sharp singlet due to the absence of adjacent protons. |

| Pyrrolidinone CH ₂ (C4) | ~1.80-2.30 | Multiplet (m) | 2H | These methylene protons are diastereotopic and will likely appear as a complex multiplet due to coupling with the adjacent C3 and C5 protons. |

| Pyrrolidinone CH (C3) | ~3.30-3.60 | Multiplet (m) | 1H | The chemical shift of this proton is influenced by the adjacent amino and carbonyl groups. Its multiplicity will be a result of coupling to the C4 methylene protons. |

| Pyrrolidinone CH ₂ (C5) | ~3.40-3.70 | Multiplet (m) | 2H | These methylene protons are adjacent to the ring nitrogen and will be shifted downfield. They will likely appear as a multiplet due to coupling with the C4 protons. |

| N-CH ₂-COO | ~3.90-4.20 | Singlet (s) or AB quartet | 2H | These methylene protons on the acetate group are adjacent to a nitrogen and a carbonyl group, resulting in a downfield shift. Depending on the rotational freedom and chirality, they could appear as a singlet or an AB quartet. |

| NH ₂ | Broad singlet (br s) | 1H | The amino protons are exchangeable and often appear as a broad singlet. The chemical shift can vary depending on solvent and concentration. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts, particularly for exchangeable protons like those of the amine group.

-

Instrument Setup:

-

Use a standard NMR spectrometer (e.g., 400 MHz or higher for better resolution).

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum and calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm in CDCl₃).

-

Integrate the signals to determine the relative number of protons.

-

Analyze the multiplicities (singlet, doublet, triplet, etc.) to deduce proton-proton coupling relationships.

-

Diagram: ¹H NMR Acquisition Workflow.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides information about the carbon skeleton of the molecule. The predicted chemical shifts are derived from data for compounds with similar functional groups.[1]

Expected ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C(C H₃)₃ | ~28.0 | The three equivalent methyl carbons of the tert-butyl group. |

| Pyrrolidinone C H₂ (C4) | ~24-30 | Methylene carbon in the pyrrolidinone ring. |

| Pyrrolidinone C H (C3) | ~53-59 | This methine carbon is attached to the amino group, shifting it downfield. |

| Pyrrolidinone C H₂ (C5) | ~47-52 | Methylene carbon adjacent to the ring nitrogen. |

| N-C H₂-COO | ~48-55 | Methylene carbon of the acetate group, influenced by the adjacent nitrogen and carbonyl. |

| C (CH₃)₃ | ~80.0 | The quaternary carbon of the tert-butyl group. |

| N-CH₂-C OO | ~168-172 | The ester carbonyl carbon. |

| Pyrrolidinone C =O (C2) | ~173-177 | The amide carbonyl carbon within the pyrrolidinone ring. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument Setup:

-

Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to single lines for each unique carbon.

-

Set the spectral width to cover the expected range (typically 0-200 ppm).

-

A larger number of scans is required compared to ¹H NMR.

-

-

Data Processing:

-

Process the data similarly to the ¹H NMR spectrum.

-

Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.

Expected Mass Spectrometry Data

-

Molecular Formula: C₁₁H₂₀N₂O₃

-

Molecular Weight: 228.29 g/mol

-

Expected Ion Peaks (e.g., in ESI+):

-

[M+H]⁺: m/z 229.15

-

[M+Na]⁺: m/z 251.13

-

-

Key Fragmentation Pathways:

-

Loss of the tert-butyl group (-57) to give a fragment at m/z 172.

-

Loss of the tert-butoxycarbonyl group (-101) to give a fragment at m/z 128.

-

Cleavage of the N-CH₂COOtBu bond.

-

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation:

-

Use an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

-

Acquire data in positive ion mode to observe protonated or sodiated molecular ions.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺) to confirm the molecular weight.

-

Analyze the fragmentation pattern to support the proposed structure. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the parent ion and its fragments.